molecular formula C9H6BrNO2 B15329507 4-Bromoquinoline-6,7-diol

4-Bromoquinoline-6,7-diol

Cat. No.: B15329507
M. Wt: 240.05 g/mol
InChI Key: NLQYYMJGKYXZFY-UHFFFAOYSA-N
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Description

4-Bromoquinoline-6,7-diol is a halogenated quinoline derivative characterized by a bromine atom at the 4-position and hydroxyl (-OH) groups at the 6- and 7-positions of the quinoline ring. Quinoline derivatives are aromatic heterocyclic compounds with a fused benzene-pyridine structure, often studied for their bioactive properties. The bromine substituent enhances electrophilic reactivity, making it a candidate for cross-coupling reactions in synthetic chemistry. The diol groups contribute to hydrogen-bonding interactions, influencing solubility and molecular recognition in biological systems.

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

4-bromoquinoline-6,7-diol

InChI

InChI=1S/C9H6BrNO2/c10-6-1-2-11-7-4-9(13)8(12)3-5(6)7/h1-4,12-13H

InChI Key

NLQYYMJGKYXZFY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C(C(=CC2=C1Br)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoquinoline-6,7-diol typically involves the bromination of quinoline derivatives followed by hydroxylation. One common method is the bromination of quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The hydroxylation can be achieved using various oxidizing agents like hydrogen peroxide or potassium permanganate under acidic or basic conditions .

Industrial Production Methods: Industrial production of 4-Bromoquinoline-6,7-diol may involve large-scale bromination and hydroxylation processes using continuous flow reactors to ensure efficient and consistent production. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Bromoquinoline-6,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Bromoquinoline-6,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications Reference
4-Bromoquinoline-6,7-diol Quinoline Br (C4), -OH (C6, C7) ~300–340 g/mol* Electrophilic reactivity, H-bonding Inferred
4-((3-Bromophenyl)amino)quinazoline-6,7-diol Quinazoline Br (phenyl), -OH (C6, C7) 332.15 g/mol Pharmaceutical intermediates
2-Methoxy-9,10-dihydrophenanthrene-4,5-diol Phenanthrene -OCH3 (C2), -OH (C4, C5) ~258 g/mol Plant-derived bioactivity
3,7-Dimethyl-1,5-octadien-3,7-diol Terpene (aliphatic) -OH (C3, C7), CH3 groups ~172 g/mol Volatile aroma compound in wines
2,4,7,9-Tetramethyldec-5-yne-4,7-diol Alkyne diol Branched alkyne, -OH (C4, C7) ~228 g/mol Surfactant/emulsifier applications

*Estimated based on quinazoline analog .

Functional and Reactivity Differences

  • Electrophilic Reactivity: The bromine in 4-Bromoquinoline-6,7-diol enhances its utility in Suzuki-Miyaura couplings compared to non-halogenated diols (e.g., phenanthrene diols in ).
  • Solubility: Aliphatic diols like 3,7-dimethyl-1,5-octadien-3,7-diol are highly soluble in organic solvents due to their flexible terpene backbone , whereas aromatic diols (quinoline, phenanthrene) exhibit lower water solubility, requiring polar aprotic solvents.
  • Biological Activity: Phenanthrene diols (e.g., from Gymnadenia conopsea) are linked to plant defense mechanisms , while brominated quinoline/quinazoline derivatives are often explored as kinase inhibitors or intermediates in drug synthesis .

Research Findings and Limitations

  • Synthetic Utility: Quinazoline diols (e.g., CAS 169205-86-1) are documented in custom synthesis for anticancer agents, suggesting analogous pathways for 4-Bromoquinoline-6,7-diol .
  • Biological Studies: Phenanthrene diols exhibit antioxidant and antimicrobial activities , but brominated quinoline diols may face toxicity challenges due to halogenation.
  • Data Gaps: Direct studies on 4-Bromoquinoline-6,7-diol are absent in the provided evidence; inferences rely on structural analogs.

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